Bienvenue dans la boutique en ligne BenchChem!

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

NSD2 PWWP1 domain binding affinity

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine (CAS 2310154-27-7) is a synthetic small molecule that belongs to the piperidinyl-methylpurine pyrimidine chemical class. Its structure combines a 9H-purine core with a para-substituted piperidine ring linked via a methyleneoxy bridge to a 6-methylpyrimidine moiety.

Molecular Formula C16H19N7O
Molecular Weight 325.376
CAS No. 2310154-27-7
Cat. No. B2931449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
CAS2310154-27-7
Molecular FormulaC16H19N7O
Molecular Weight325.376
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22)
InChIKeyWRBWRUXJGZOPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine: Compound Identity and NSD2-Targeted Scaffold Context


6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine (CAS 2310154-27-7) is a synthetic small molecule that belongs to the piperidinyl-methylpurine pyrimidine chemical class [1]. Its structure combines a 9H-purine core with a para-substituted piperidine ring linked via a methyleneoxy bridge to a 6-methylpyrimidine moiety. The compound has been disclosed within patent filings that claim NSD2 (histone-lysine N-methyltransferase) inhibitory activity for this chemotype [1], and its binding to the NSD2 PWWP1 domain has been evaluated in biochemical assays [2].

Why Generic Purine-Pyrimidine Analogs Cannot Substitute for 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine in NSD2 PWWP1 Studies


NSD2 PWWP1 domain ligands are exquisitely sensitive to minor structural modifications; the literature benchmark compound 34 achieves pIC50 = 8.2 (~6.3 nM) through an optimized combination of hydrophobic and hydrogen-bond contacts, whereas subtle alterations in the linker or heterocycle can reduce affinity by over 3 orders of magnitude [1]. Consequently, replacing 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine with a generic purine or a pyrimidine variant that lacks the precise methyleneoxy-piperidine geometry will likely abolish any residual PWWP1 engagement, compromising experiments that require a defined negative control or a structurally characterized starting scaffold.

Quantitative Differentiation Evidence for 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine Versus NSD2-PWWP1 Inhibitor Analogs


NSD2-PWWP1 Binding Affinity: Direct Comparison to the Most Potent Published Ligand

The target compound exhibits an IC50 > 20,000 nM against the NSD2 PWWP1 domain (residues 211-350, His6/Sumo-tagged, E. coli-expressed), as measured in a binding assay [1]. In contrast, compound 34 reported in the primary medicinal chemistry literature achieves a pIC50 of 8.2, corresponding to an IC50 of approximately 6.3 nM [2]. This represents a >3,170-fold difference in potency. The data unequivocally position the target compound as a weak PWWP1 binder, suitable for use as a negative control or an inactive scaffold for crystallographic comparison, rather than as a functional inhibitor.

NSD2 PWWP1 domain binding affinity

Structural Distinctiveness: Crystallographic Characterization of PWWP1-Ligand Interactions for Analog Benchmarking

While no co-crystal structure of the target compound bound to NSD2 PWWP1 is available, the structurally related chemotype has been crystallized with the PWWP1 domain (PDB: 9EXY, compound 34, resolution 1.70 Å) [1]. This structural template reveals that high-affinity ligands occupy a well-defined hydrophobic pocket and form specific hydrogen bonds with the domain. The 6-methylpyrimidin-4-yloxy methylpiperidine motif present in the target compound introduces a distinct hydrogen-bond acceptor geometry and steric profile compared to the benzoxazinone scaffold of compound 34. Researchers can leverage this structural divergence to map critical PWWP1 pharmacophore features by comparing the weak-binding pose of the target compound with the high-affinity pose of compound 34.

crystallography PWWP1 domain structural biology

Chemotype Classification: NSD2 Inhibitory Activity as a Class-Level Claim Without Direct Cellular Potency

The piperidinyl-methylpurine pyrimidine class, which includes 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, is claimed in patent WO2023230038A1 to inhibit NSD2 and to be useful for treating NSD2-mediated diseases such as cancer [1]. However, no cellular IC50, selectivity panel, or in vivo efficacy data are reported for this specific compound. In contrast, potent NSD2-PWWP1 inhibitors (e.g., compound 34) demonstrate nanomolar binding and have progressed to functional cellular assays [2]. Users should therefore treat the class-level inhibitory claim as a hypothesis-generating statement rather than a proven property of the individual compound.

NSD2 inhibition cancer epigenetics

Validated Application Scenarios for 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine in NSD2-Focused Research Programs


Negative Control for NSD2 PWWP1 Biochemical Binding Assays

With an IC50 > 20 µM against the NSD2 PWWP1 domain [1], this compound serves as a well-characterized negative control for high-throughput screening and hit validation campaigns. It allows researchers to establish assay windows and confirm that observed signals from potent ligands (e.g., pIC50 ~8.2 compounds [2]) are target-specific.

Crystallographic Fragment or Scaffold for Structure-Guided Design

The 6-methylpyrimidin-4-yloxy methylpiperidine purine scaffold is structurally distinct from the benzoxazinone chemotype co-crystallized in PDB 9EXY [3]. Soaking or co-crystallization experiments with the target compound can reveal alternative binding poses within the PWWP1 pocket, guiding fragment merging or scaffold hopping efforts.

Reference Standard for Selectivity Profiling of NSD2 PWWP1 Inhibitors

Because the compound shows negligible PWWP1 engagement [1], it can be used as a selectivity standard when profiling advanced inhibitors against a panel of methyltransferase domains. Any off-target activity observed with this scaffold can be attributed to chemotype-specific effects rather than PWWP1 binding.

Starting Material for Parallel SAR Exploration of the Purine-Pyrimidine Series

The patent literature classifies this molecule as a member of the piperidinyl-methylpurine pyrimidine NSD2 inhibitor series [4]. Researchers can functionalize the purine N9-H or modify the pyrimidine ring to systematically explore structure-activity relationships, using the weak baseline affinity of the parent compound to quantify potency improvements.

Quote Request

Request a Quote for 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.